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D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine - 644997-41-1

D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine

Catalog Number: EVT-12721900
CAS Number: 644997-41-1
Molecular Formula: C29H36N6O6
Molecular Weight: 564.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine is a complex peptide composed of multiple D-amino acids, specifically D-phenylalanine, D-tryptophan, and D-alanine. This compound is notable for its structural properties and potential applications in biochemistry and pharmacology. D-amino acids, unlike their L-enantiomers, are less common in nature but play significant roles in various biological processes, including antimicrobial activity and cell wall synthesis in bacteria.

Source

D-amino acids can be derived from various sources, including microbial metabolism. They are synthesized through enzymatic processes involving racemases and other enzymes that convert L-amino acids into their D counterparts. The study of D-amino acids has gained traction due to their unique properties and applications in drug development and biotechnology .

Classification

D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine belongs to the class of peptides, specifically those containing D-amino acids. This classification highlights its structural uniqueness compared to more common peptides composed solely of L-amino acids.

Synthesis Analysis

Methods

The synthesis of D-phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine can be achieved through various methods, including:

  1. Enzymatic Synthesis: Utilizing racemases or other enzymes to convert L-amino acids into D-amino acids. This method is often preferred for its specificity and efficiency.
  2. Chemical Synthesis: Traditional peptide synthesis techniques such as solid-phase peptide synthesis (SPPS) may also be employed, allowing for precise control over the sequence and stereochemistry of the amino acids.

Technical Details

Enzymatic methods often involve the use of whole-cell biocatalysts or purified enzymes to facilitate the conversion of substrates into desired D-amino acid products. For instance, phenylalanine ammonia lyase (PAL) can catalyze the conversion of L-phenylalanine to its D-enantiomer through hydroamination reactions .

Molecular Structure Analysis

Structure

The molecular structure of D-phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine consists of a sequence of five amino acids linked by peptide bonds. The presence of D-amino acids contributes to the stability and resistance against proteolytic degradation.

Data

Chemical Reactions Analysis

Reactions

D-phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine can participate in various chemical reactions typical for peptides, including:

  1. Hydrolysis: Under acidic or basic conditions, peptide bonds can be cleaved, resulting in free amino acids.
  2. Transpeptidation: The compound may undergo transpeptidation reactions, where it interacts with other peptides or proteins, potentially altering their structure or function.

Technical Details

The stability of this compound under physiological conditions makes it an interesting candidate for studying enzyme interactions and metabolic pathways involving D-amino acids .

Mechanism of Action

Process

The mechanism by which D-phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine exerts its biological effects may involve several pathways:

  1. Antimicrobial Activity: D-amino acids are known to interfere with bacterial cell wall synthesis by incorporating into peptidoglycan structures, thereby enhancing resistance against proteolytic enzymes .
  2. Signal Modulation: These compounds may also play roles in intercellular signaling within microbial communities, influencing biofilm formation and dispersal.

Data

Studies have shown that certain D-amino acids can modulate bacterial behavior by affecting gene expression related to biofilm formation and antibiotic resistance .

Physical and Chemical Properties Analysis

Physical Properties

D-phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine is typically a solid at room temperature with solubility in polar solvents like water and methanol due to its amino acid composition.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under neutral pH but susceptible to hydrolysis under extreme conditions.
  • Reactivity: Can engage in typical peptide bond reactions such as hydrolysis and transpeptidation.

Relevant analyses indicate that the presence of multiple D-amino acids enhances resistance to enzymatic degradation compared to their L-counterparts .

Applications

Scientific Uses

D-phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine has potential applications in several fields:

  1. Antibiotic Development: Due to its structural properties that mimic components of bacterial cell walls, it may serve as a scaffold for designing new antibiotics targeting resistant strains.
  2. Biotechnology: Utilized in metabolic labeling techniques for studying bacterial peptidoglycan dynamics, aiding in visualization and understanding of bacterial growth and behavior.
  3. Pharmaceutical Research: Investigated for its potential therapeutic effects in modulating immune responses or serving as a biomarker for certain diseases related to microbial infections .
Introduction to D-Enantiomeric Pentapeptides in Microbial Systems

Structural Uniqueness of All-D-Amino Acid Sequences in Nature

The exclusive incorporation of D-amino acids fundamentally alters the structural and biophysical properties of peptides compared to their L-configured counterparts. The D-Phe-D-Trp-D-Ala-D-Ala-D-Ala pentapeptide exemplifies these distinctive characteristics:

  • Conformational Stability: The sequential arrangement of bulky aromatic residues (D-Phe, D-Trp) followed by three D-Ala residues creates a molecular motif with constrained flexibility. This configuration favors specific secondary structures, particularly stable beta-turn conformations stabilized by interactions between the aromatic side chains. Such structural rigidity is crucial for precise molecular recognition, especially when interacting with bacterial enzymes involved in cell wall remodeling or antibiotic resistance mechanisms [1] [7].

  • Enzymatic Stability: The D-configuration provides exceptional resistance to proteolytic degradation by standard proteases and peptidases, which primarily recognize and cleave peptide bonds involving L-amino acids. This stability allows all-D peptides to persist in diverse environments, including the extracellular matrix and bacterial periplasmic space, where they perform their biological roles. For instance, the D-Ala-D-Ala terminus in peptidoglycan precursors remains intact against most host proteases until targeted by specific bacterial enzymes like DD-transpeptidases or DD-carboxypeptidases [1] [3] [7].

  • Stereochemical Recognition: The mirror-image configuration of all-D peptides creates exclusive binding interfaces recognizable only by specific bacterial enzymes. Vancomycin, a glycopeptide antibiotic, binds with high affinity to the native L,L-configured peptidoglycan precursor (acyl-L-Lys-D-Ala-D-Ala). However, alterations to D-Ala-D-Lac or D-Ala-D-Ser termini—catalyzed by resistance ligases like VanA or VanG—reduce vancomycin binding affinity by 1000-fold and 6-fold, respectively, primarily due to steric clashes and loss of a critical hydrogen bond. The D-Phe-D-Trp-D-Ala-D-Ala-D-Ala pentapeptide likely exploits similar stereospecific interactions within its functional context [2] [3] [6].

Table 1: Structural Properties of D-Pentapeptide Compared to L-Enantiomeric Equivalent

Structural FeatureD-Phe-D-Trp-D-Ala-D-Ala-D-Ala PentapeptideL-Enantiomeric Pentapeptide
Backbone ChiralityAll-D configurationAll-L configuration
Protease SusceptibilityExtremely lowHigh
Dominant Secondary StructureBeta-turn stabilized by aromatic stackingVariable, often less constrained
Thermodynamic StabilityEnhanced due to reduced conformational entropyLower
Binding Partner SpecificityBacterial enzymes (e.g., resistance-associated ligases, transpeptidases)Standard eukaryotic receptors/enzymes

Phylogenetic Distribution of D-Amino Acid-Containing Peptides

D-amino acid-containing peptides exhibit a broad yet selective distribution across the bacterial domain, with their presence often correlating with specific environmental adaptations or pathogenic strategies:

  • Gram-Positive Bacteria: These organisms are prominent producers and utilizers of D-amino acid peptides. The model pentapeptide D-Phe-D-Trp-D-Ala-D-Ala-D-Ala and related structures are particularly associated with Firmicutes genera such as Bacillus, Enterococcus, and Staphylococcus. In Enterococcus faecalis, the VanG d-Ala:d-Ser ligase—essential for synthesizing modified peptidoglycan precursors containing D-Ala-D-Ser—exhibits significant structural homology to VanA (a D-Ala:D-Lac ligase), suggesting an evolutionary divergence from a common D-Ala:D-X ligase ancestor. This conservation highlights the functional importance of D-peptides in enterococcal vancomycin resistance [2] [4].

  • Gram-Negative Bacteria: While less extensively documented, certain Gram-negative pathogens utilize D-amino acids in peptide-mediated processes. Examples include the incorporation of D-methionine or D-leucine into peptidoglycan by Escherichia coli and Pseudomonas aeruginosa, modulating cross-linking density and contributing to biofilm disassembly. However, fully D-configured pentapeptides like D-Phe-D-Trp-D-Ala-D-Ala-D-Ala are less prevalent but may function in specialized signaling or defense roles within specific niches [1] [3].

  • Evolutionary Trajectory: Phylogenetic analysis suggests that D-amino acid incorporating enzymes (racemases, epimerases, NRPS modules, and resistance ligases) evolved multiple times independently. This convergent evolution underscores the selective advantage conferred by D-peptides in challenging environments. The genes encoding these enzymes are frequently located on mobile genetic elements (plasmids, transposons), facilitating their horizontal transfer across species boundaries. For instance, vanG in E. faecalis shares a common evolutionary root with vanA, found in resistant Staphylococcus aureus (MRSA), indicating lateral gene transfer events driving the dissemination of D-peptide-related resistance functions [2] [6].

Table 2: Phylogenetic Distribution and Functions of Key D-Amino Acid Peptides in Prokaryotes

Phylogenetic GroupExample OrganismsD-Peptide(s)Primary Function(s)
Firmicutes (Gram+)Enterococcus faecalisD-Ala-D-Ser (VanG product)Vancomycin resistance
Staphylococcus aureusD-Ala-D-Lac (VanA product)High-level vancomycin resistance
Bacillus subtilisD-Phe-containing peptidesBiofilm modulation, signaling?
Actinobacteria (Gram+)Streptomyces spp.D-peptide antibiotics (e.g., actinomycins)Antimicrobial defense
Proteobacteria (Gram-)Escherichia coliMuropeptides with D-Met, D-LeuPeptidoglycan remodeling, biofilm dispersal
Pseudomonas aeruginosaD-amino acids in PGBiofilm disassembly

Functional Paradigms of Pentapeptide Motifs in Prokaryotic Biology

The D-Phe-D-Trp-D-Ala-D-Ala-D-Ala pentapeptide and analogous structures serve critical roles in bacterial survival and adaptation, primarily through three interconnected functional paradigms:

  • Peptidoglycan Biosynthesis & Remodeling: The terminal D-Ala-D-Ala motif is a near-universal component of the peptidoglycan precursor lipid II (MurNAc-pentapeptide) in susceptible bacteria. This motif serves as the crucial binding site for glycopeptide antibiotics (vancomycin, teicoplanin) and the substrate for penicillin-binding proteins (PBPs), which catalyze the transpeptidation reaction essential for cross-linking. The pentapeptide sequence, particularly the stereochemistry and composition of the dipeptide terminus (D-Ala-D-Ala vs. D-Ala-D-Lac/D-Ser), directly determines the efficiency of both antibiotic binding and cross-linking catalysis. Alterations to this terminus represent a primary resistance mechanism [1] [3] [6].

  • Signaling and Quorum Sensing: D-amino acid peptides function as important intercellular signaling molecules. While the specific role of D-Phe-D-Trp-D-Ala-D-Ala-D-Ala in quorum sensing is still under investigation, structurally related D-peptides in Bacillus and Staphylococcus species regulate processes like biofilm formation, sporulation, and virulence factor expression. These peptides act either directly as autoinducers or as modifiers of peptidoglycan fragments (muropeptides), which are subsequently recognized by specific receptors (e.g., eukaryotic-like Ser/Thr kinases in Gram-positives) to trigger signal transduction cascades. The stability conferred by their D-configuration ensures persistence in extracellular environments [4] [7].

  • Antibiotic Resistance Mechanisms: Modifying the peptidoglycan precursor terminus is a key resistance strategy. Enzymes like VanA (D-Ala:D-Lac ligase) and VanG (D-Ala:D-Ser ligase) reprogram peptidoglycan synthesis by replacing the susceptible D-Ala-D-Ala terminus with D-Ala-D-Lac or D-Ala-D-Ser, respectively. These modified dipeptides exhibit drastically reduced affinity for vancomycin. The pentapeptide D-Phe-D-Trp-D-Ala-D-Ala-D-Ala may itself serve as a molecular scaffold or inhibitor within such resistance pathways. Furthermore, synthetic applications exploiting the D-Ala-D-Ala motif, such as D-alanyl-D-alanine-modified gold nanoparticles, demonstrate its utility in broad-spectrum bacterial detection systems, capitalizing on the universal incorporation of this dipeptide into bacterial cell walls [2] [4] [6].

Table 3: Functional Roles of Pentapeptide Motifs in Key Prokaryotic Processes

Biological ProcessPentapeptide Motif RoleMolecular MechanismConsequence
Peptidoglycan Cross-linkingSubstrate (terminal D-Ala-D-Ala) for DD-transpeptidasesNucleophilic attack by active-site serine on carbonyl of penultimate D-AlaForms 4->3 cross-link between adjacent glycan strands
Glycopeptide Antibiotic ActionHigh-affinity binding target (acyl-L-Lys-D-Ala-D-Ala)Forms 5 hydrogen bonds with antibiotic backboneInhibits transpeptidation and transglycosylation
Vancomycin Resistance (VanA-type)Replacement of D-Ala-D-Ala with D-Ala-D-LacVanA ligase synthesizes depsipeptide D-Ala-D-LacLoss of 1 critical H-bond + steric hindrance reduces vancomycin affinity ~1000-fold
Biosensing ApplicationsD-Ala-D-Ala as surface recognition elementBinding to bacterial transpeptidases/carboxypeptidasesColorimetric detection via nanoparticle aggregation

Properties

CAS Number

644997-41-1

Product Name

D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

Molecular Formula

C29H36N6O6

Molecular Weight

564.6 g/mol

InChI

InChI=1S/C29H36N6O6/c1-16(26(37)34-18(3)29(40)41)32-25(36)17(2)33-28(39)24(14-20-15-31-23-12-8-7-11-21(20)23)35-27(38)22(30)13-19-9-5-4-6-10-19/h4-12,15-18,22,24,31H,13-14,30H2,1-3H3,(H,32,36)(H,33,39)(H,34,37)(H,35,38)(H,40,41)/t16-,17-,18-,22-,24-/m1/s1

InChI Key

DIWQATCHKZDECU-RYYUGLSESA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CC=CC=C3)N

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